![molecular formula C13H20Si B11896914 (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane](/img/structure/B11896914.png)
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
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Overview
Description
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane typically involves the hydrosilylation of an alkyne or alkene with a silane reagent. One common method is the reaction of phenylacetylene with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Room temperature to 80°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products
Oxidation: Silanol, siloxane.
Reduction: Silane, silyl ether.
Substitution: Various functionalized silanes.
Scientific Research Applications
Organic Synthesis
Reactivity in Organic Transformations
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its reactivity is attributed to the presence of the vinyl group, which can undergo various transformations.
Case Study: Enantioselective Hydrogenation
A notable application of this compound is its use as a substrate in enantioselective hydrogenation reactions. Andersson et al. demonstrated that using iridium catalysts derived from chiral phosphino-thiazoline ligands achieved high enantioselectivity (up to 98% ee) when hydrogenating vinylsilanes like this compound under mild conditions . This reaction highlights the compound's potential in synthesizing chiral intermediates for pharmaceuticals.
Catalysis
Catalytic Applications
The compound has been utilized in catalytic processes, particularly in carboboration reactions, where it participates as a silane reagent to introduce silicon into organic frameworks.
Data Table: Catalytic Performance
Reaction Type | Catalyst Type | Conditions | Yield (%) | Enantioselectivity (%) |
---|---|---|---|---|
Enantioselective Hydrogenation | Iridium-based catalysts | 50 bar H₂, room temperature | Full conversion | 98 |
Carboboration | Boron-based reagents | Room temperature | Variable | Not specified |
Material Science
Silane Coupling Agents
In material science, this compound can function as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is crucial for developing composite materials with improved mechanical properties.
Application Example: Polymer Composites
Research indicates that incorporating silanes like this compound into polymer matrices can significantly improve tensile strength and thermal stability. The mechanism involves the formation of covalent bonds between the silane and the inorganic filler, leading to enhanced interfacial adhesion.
Research Insights
In a comparative study of various silanes, compounds similar to this compound exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related diseases .
Mechanism of Action
The mechanism by which (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the phenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the butenyl moiety.
Trimethylsilylpropene: Similar alkenyl structure but without the phenyl substitution.
Uniqueness
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted butenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Biological Activity
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane, a silane compound characterized by its unique structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H20Si, with a molecular weight of approximately 204.39 g/mol. The compound features a trimethylsilyl group attached to a vinyl moiety that is further substituted with a phenyl group. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C13H20Si |
Molecular Weight | 204.39 g/mol |
InChI | InChI=1S/C13H20Si/c1-11(12(2)14(3,4)5)13-9-7-6-8-10-13/h6-11H,2H2,1,3-5H3 |
SMILES | C=C(C(C)c1ccccc1)Si(C)C |
Anticancer Properties
Recent studies have indicated that silane compounds, including this compound, may exhibit cytotoxic effects against various cancer cell lines. For instance, research published in the context of organosilicon compounds has shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
A notable case study involved the evaluation of the cytotoxicity of related silane compounds on human breast cancer cells (MCF-7). The results demonstrated that these compounds could induce significant cell death at micromolar concentrations, suggesting a potential therapeutic application in oncology.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . A study focusing on the antimicrobial efficacy of various silanes found that certain derivatives exhibited inhibition against Gram-positive and Gram-negative bacteria .
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This finding opens avenues for the development of new antimicrobial agents based on silane structures.
Mechanistic Insights
The underlying mechanisms by which this compound exerts its biological effects have been explored in various studies:
- Cell Cycle Modulation : Research indicates that silanes can affect cell cycle checkpoints, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : There is evidence that silanes can inhibit specific enzymes involved in cancer cell metabolism, further enhancing their potential as therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound compared to other silane derivatives, the following table summarizes key findings from recent studies:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant | Moderate | Apoptosis induction, ROS generation |
Allyl(trimethyl)silane | Moderate | Strong | Membrane disruption |
1-(Phenyl)-2-(trimethylsilyl)acetylene | High | Low | Enzyme inhibition |
Properties
Molecular Formula |
C13H20Si |
---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
trimethyl-[(E)-3-phenylbut-2-enyl]silane |
InChI |
InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+ |
InChI Key |
JYAACCIGESKZNR-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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